molecular formula C21H21NO4 B4178043 1-{5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2,6-piperidinedione

1-{5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2,6-piperidinedione

Cat. No. B4178043
M. Wt: 351.4 g/mol
InChI Key: HBXPVBGABGKIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2,6-piperidinedione, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 belongs to a family of G protein-coupled receptors that are widely distributed throughout the central nervous system. The receptor is involved in various physiological and pathological processes, including learning and memory, anxiety, depression, addiction, and neurodegenerative diseases.

Mechanism of Action

1-{5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2,6-piperidinedione selectively binds to the allosteric site of the mGluR5 receptor, which is distinct from the orthosteric binding site. The antagonist prevents the activation of the receptor by glutamate, thereby reducing the downstream signaling cascades that lead to synaptic plasticity and behavioral changes.
Biochemical and Physiological Effects
1-{5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2,6-piperidinedione has been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA, in different brain regions. The antagonist has also been shown to reduce the expression of pro-inflammatory cytokines and oxidative stress markers in the brain, which are associated with neurodegeneration.

Advantages and Limitations for Lab Experiments

The use of 1-{5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2,6-piperidinedione in scientific research has several advantages, including its high selectivity for mGluR5, its well-characterized pharmacological profile, and its ability to cross the blood-brain barrier. However, the antagonist has some limitations, including its potential off-target effects on other mGluR subtypes, its relatively short half-life in vivo, and its potential toxicity at high doses.

Future Directions

Several future directions for research on 1-{5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2,6-piperidinedione can be identified, including the development of more potent and selective mGluR5 antagonists, the investigation of the role of mGluR5 in other neurological and psychiatric disorders, and the exploration of the potential therapeutic benefits of mGluR5 modulation in humans. Additionally, the use of 1-{5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2,6-piperidinedione in combination with other pharmacological agents or behavioral interventions may provide novel insights into the complex mechanisms underlying brain function and behavior.

Scientific Research Applications

1-{5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2,6-piperidinedione has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. The antagonist has been shown to modulate synaptic plasticity, reduce anxiety-like behavior, and attenuate drug-seeking behavior in animal models. 1-{5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2,6-piperidinedione has also been investigated as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

1-[5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl]piperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-14-6-9-16(10-7-14)18(23)13-26-19-11-8-15(2)12-17(19)22-20(24)4-3-5-21(22)25/h6-12H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXPVBGABGKIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=C(C=C(C=C2)C)N3C(=O)CCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5-Methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}piperidine-2,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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